Basicity Shift via Gem-Difluorination
The 2,2-difluoropropan-1-amine side chain of the target compound incorporates a gem-difluoro group adjacent to the primary amine. Experimental measurement of the closely related model compound 2,2-difluoroethylamine (DFEA) establishes a conjugate acid pKa of 7.2, compared to pKa ≈10.63 for the non-fluorinated analog ethylamine—a reduction of approximately 3.4 pKa units attributable to the electron-withdrawing inductive effect of the geminal fluorine atoms [1]. The non-fluorinated counterpart of the target compound, 3-(2,4-dimethylpiperidin-1-yl)propan-1-amine, would be expected to retain a primary amine pKa in the range of 10–11, analogous to simple aliphatic amines. This pKa shift alters the ionization state at physiological pH (7.4): DFEA is predominantly neutral (~39% protonated at pH 7.4), whereas ethylamine is >99.9% protonated, conferring markedly different solubility, membrane permeability, and target-binding profiles.
| Evidence Dimension | Primary amine conjugate acid pKa |
|---|---|
| Target Compound Data | ≈7.2 (inferred from 2,2-difluoroethylamine model; gem-difluoro effect on amine basicity is relatively insensitive to remote piperidine substitution) |
| Comparator Or Baseline | Ethylamine (non-fluorinated analog): pKa ≈10.63 |
| Quantified Difference | ΔpKa ≈ -3.4 units (substantial shift from strongly basic to near-neutral) |
| Conditions | Aqueous solution, 25 °C; pKa values for conjugate acids of DFEA and ethylamine determined experimentally [1] |
Why This Matters
This pKa shift is decisive for procurement decisions in CNS drug discovery programs where a neutral or weakly basic amine is required to optimize blood-brain barrier penetration and minimize P-glycoprotein efflux.
- [1] Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry, 2023, 95(48), 17525-17532. DOI: 10.1021/acs.analchem.3c02640. View Source
